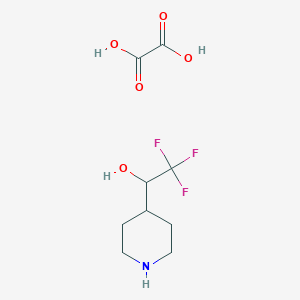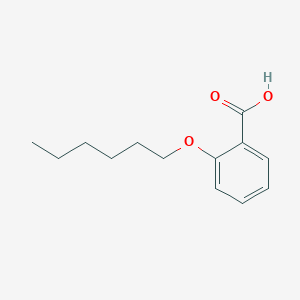
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate
Vue d'ensemble
Description
The compound “2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate” is a complex organic molecule. It contains a hydroxyphenyl group, an oxoethyl group, and a thiocyanate group. The hydroxyphenyl group is a common motif in many biologically active compounds . The oxoethyl group could potentially participate in various chemical reactions, and the thiocyanate group is known for its reactivity and its use in various chemical syntheses .
Molecular Structure Analysis
The molecular structure of “this compound” would likely be determined by the arrangement of its constituent groups. The hydroxyphenyl group could potentially participate in hydrogen bonding, the oxoethyl group might contribute to the compound’s polarity, and the thiocyanate group could potentially act as a ligand, binding to other atoms or molecules .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by its constituent groups. The hydroxyphenyl group could potentially participate in various chemical reactions, the oxoethyl group might be susceptible to reduction or other transformations, and the thiocyanate group is known for its reactivity .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” would be determined by its molecular structure. For example, its solubility would be influenced by its polarity, and its melting and boiling points would be determined by the strength of the intermolecular forces within the compound .Applications De Recherche Scientifique
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has been used in a variety of scientific research applications. It is commonly used as a reagent for the synthesis of various organic molecules, such as amino acids and peptides. It has also been used in the synthesis of peptide-based drugs, such as ACE inhibitors and beta-blockers. Additionally, it has been used in the synthesis of various fluorescent probes, which can be used to detect and quantify various biomolecules. Furthermore, it has been used as a reagent for the synthesis of various polymers and nanomaterials.
Mécanisme D'action
Target of Action
Compounds with similar structures, such as thiophene derivatives, have been shown to interact with a variety of biological targets .
Mode of Action
It’s worth noting that molecules with similar structures, such as 2-(2’-hydroxyphenyl)oxazoles, have been found to exhibit excited state intramolecular proton transfer (esipt) properties . This suggests that 2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate might also exhibit similar properties, leading to changes in its interaction with its targets.
Biochemical Pathways
Related compounds have been shown to exhibit antioxidant activity , suggesting that this compound may also interact with biochemical pathways related to oxidative stress.
Result of Action
Related compounds have been shown to exhibit a variety of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects . This suggests that this compound might also have similar effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has several advantages for lab experiments. It is a relatively stable compound, which makes it suitable for long-term storage. Additionally, it is a relatively inexpensive compound and is readily available from chemical suppliers. Furthermore, it is a relatively simple and straightforward synthesis process, which makes it suitable for use in a variety of experiments.
However, there are some limitations to using this compound in lab experiments. It is a relatively toxic compound and should be handled with caution. Additionally, it can react with certain molecules, which can interfere with the results of the experiment. Furthermore, it is a relatively slow-reacting compound, which can limit the speed at which experiments can be conducted.
Orientations Futures
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate has a wide range of potential applications in scientific research. Future research should focus on exploring the potential biochemical and physiological effects of this compound. Additionally, further research should focus on the development of more efficient and cost-effective synthesis methods for this compound. Furthermore, future research should focus on exploring the potential applications of this compound in drug design and development. Finally, further research should focus on exploring the potential applications of this compound in the synthesis of nanomaterials and polymers.
Safety and Hazards
Analyse Biochimique
Biochemical Properties
2-(2-Hydroxyphenyl)-2-oxoethyl thiocyanate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with thiophene-based analogs, which are known for their biological activities such as anticancer, anti-inflammatory, and antimicrobial properties . The nature of these interactions often involves the formation of hydrogen bonds and other non-covalent interactions, which can influence the activity and stability of the biomolecules involved.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the dynamics of excited-state proton transfer in hydrogen-bonded clusters, which can alter cellular signaling and metabolic pathways . These effects can lead to changes in cell behavior, including proliferation, differentiation, and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, it has been found to participate in solvent-regulated excited state reactions, which involve proton and electron transfer processes . These interactions can result in changes in gene expression and protein activity, ultimately influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can affect its long-term impact on cellular function. For example, the compound’s photoluminescence and electroluminescence properties can vary depending on the experimental conditions, leading to different outcomes in in vitro and in vivo studies . Understanding these temporal effects is crucial for optimizing its use in research and therapeutic applications.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Research has indicated that there are threshold effects, where low doses may have minimal impact, while higher doses can lead to significant biological effects. For instance, studies on similar compounds have shown that varying dosages can influence analgesic and anti-inflammatory activities . High doses may also result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and influence metabolic flux and metabolite levels. For example, it has been shown to participate in reactions that involve the formation of carbon-sulfur bonds, which are key in biosynthetic processes . These interactions can affect the overall metabolic profile of cells and organisms.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. It can interact with transporters and binding proteins that facilitate its movement and localization. For instance, its aggregation-induced emission properties suggest that it can be transported and localized in specific cellular compartments, influencing its activity and function .
Subcellular Localization
The subcellular localization of this compound is essential for its activity. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, its ability to form stable hydrogen-bonded structures can lead to its localization in areas where such interactions are favorable . This localization can affect its function and the overall cellular response to the compound.
Propriétés
IUPAC Name |
[2-(2-hydroxyphenyl)-2-oxoethyl] thiocyanate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO2S/c10-6-13-5-9(12)7-3-1-2-4-8(7)11/h1-4,11H,5H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQAMXNSPRMVZLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)CSC#N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





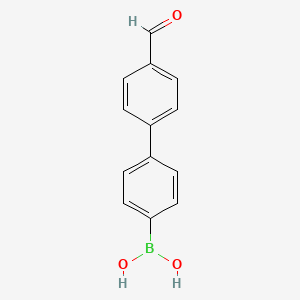
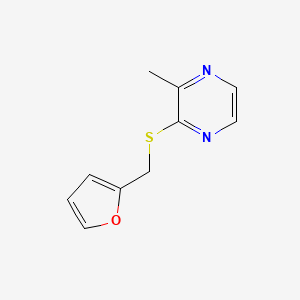


![(2R,3R)-2-[(2-aminoacetyl)amino]-3-hydroxybutanoic acid](/img/structure/B3021445.png)

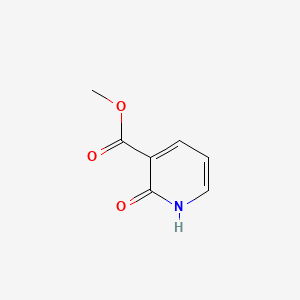
![[4-(1H-Pyrazol-5-YL)phenyl]boronic acid](/img/structure/B3021450.png)

